

Spectroscopic Data of Triphenylsilane: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Triphenylsilane*

Cat. No.: *B1312308*

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This guide provides a comprehensive overview of the spectroscopic data for **triphenylsilane**, a key organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and related fields, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **triphenylsilane**, ^1H , ^{13}C , and ^{29}Si NMR are particularly insightful.

^1H NMR Data

The ^1H NMR spectrum of **triphenylsilane** is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a distinct signal for the silicon-hydride proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.55-7.53	Multiplet	6H	Protons of the aromatic rings ^[1]
7.45-7.42	Multiplet	3H	Protons of the aromatic rings ^[1]
7.40-7.37	Multiplet	6H	Protons of the aromatic rings ^[1]
5.56	Singlet	1H	Si-H

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of **triphenylsilane**.

Chemical Shift (δ) ppm	Assignment
136.1	Aromatic Carbon
135.3	Aromatic Carbon
129.4	Aromatic Carbon
127.8	Aromatic Carbon

²⁹Si NMR Data

²⁹Si NMR is a specialized technique used to probe the silicon environment.

Chemical Shift (δ) ppm	Assignment
-18 to -22	Si

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **triphenylsilane** shows characteristic

bands for the Si-H and Si-Ph bonds.

Wavenumber (cm ⁻¹)	Assignment
3066 and 3016	C-H stretching of aromatic rings[2]
2110	Si-H stretching
1428	C-H bending of aromatic rings[2]
1117	Si-Ph stretching[2]
709 and 515	Si-Ph bending[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of **triphenylsilane** provides information about its molecular weight and fragmentation pattern.

m/z	Assignment
260.1	[M] ⁺ (Molecular Ion)
259.1	[M-H] ⁺
183.1	[M-C ₆ H ₅] ⁺
105.1	[Si(C ₆ H ₅)] ⁺
77.1	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility and data quality.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **triphenylsilane** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

 ^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Program: Standard single-pulse experiment (zg30).
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Referencing: The residual solvent peak (e.g., CHCl_3 at 7.26 ppm) is used for chemical shift referencing.

 ^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
- Number of Scans: 1024 or more, depending on the concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 200 ppm.
- Referencing: The solvent peak (e.g., CDCl_3 at 77.16 ppm) is used for chemical shift referencing.

 ^{29}Si NMR Acquisition:

- Spectrometer: A spectrometer equipped with a silicon-sensitive probe.

- Pulse Program: Inverse-gated decoupling sequence to suppress the negative Nuclear Overhauser Effect (NOE).
- Number of Scans: A significantly higher number of scans is typically required due to the low natural abundance and low gyromagnetic ratio of ^{29}Si .
- Relaxation Delay: A longer relaxation delay (e.g., 10-30 s) is often necessary.
- Referencing: Tetramethylsilane (TMS) is used as an external or internal standard (0 ppm).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **triphenylsilane** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

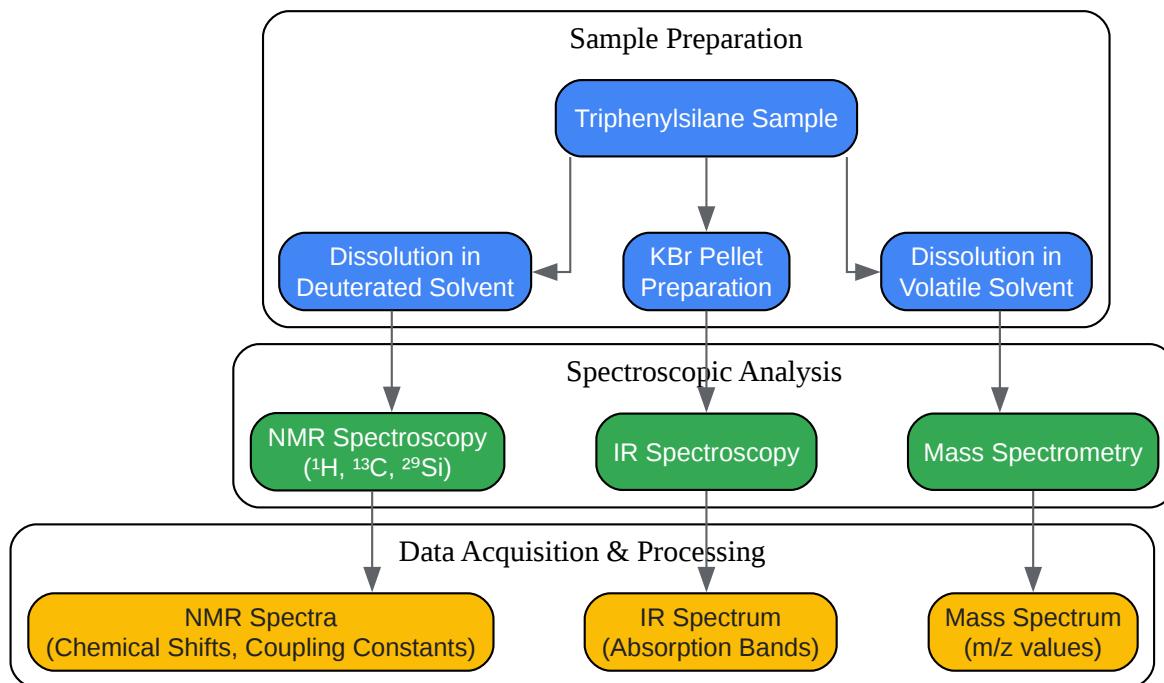
- Dissolve a small amount of **triphenylsilane** in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

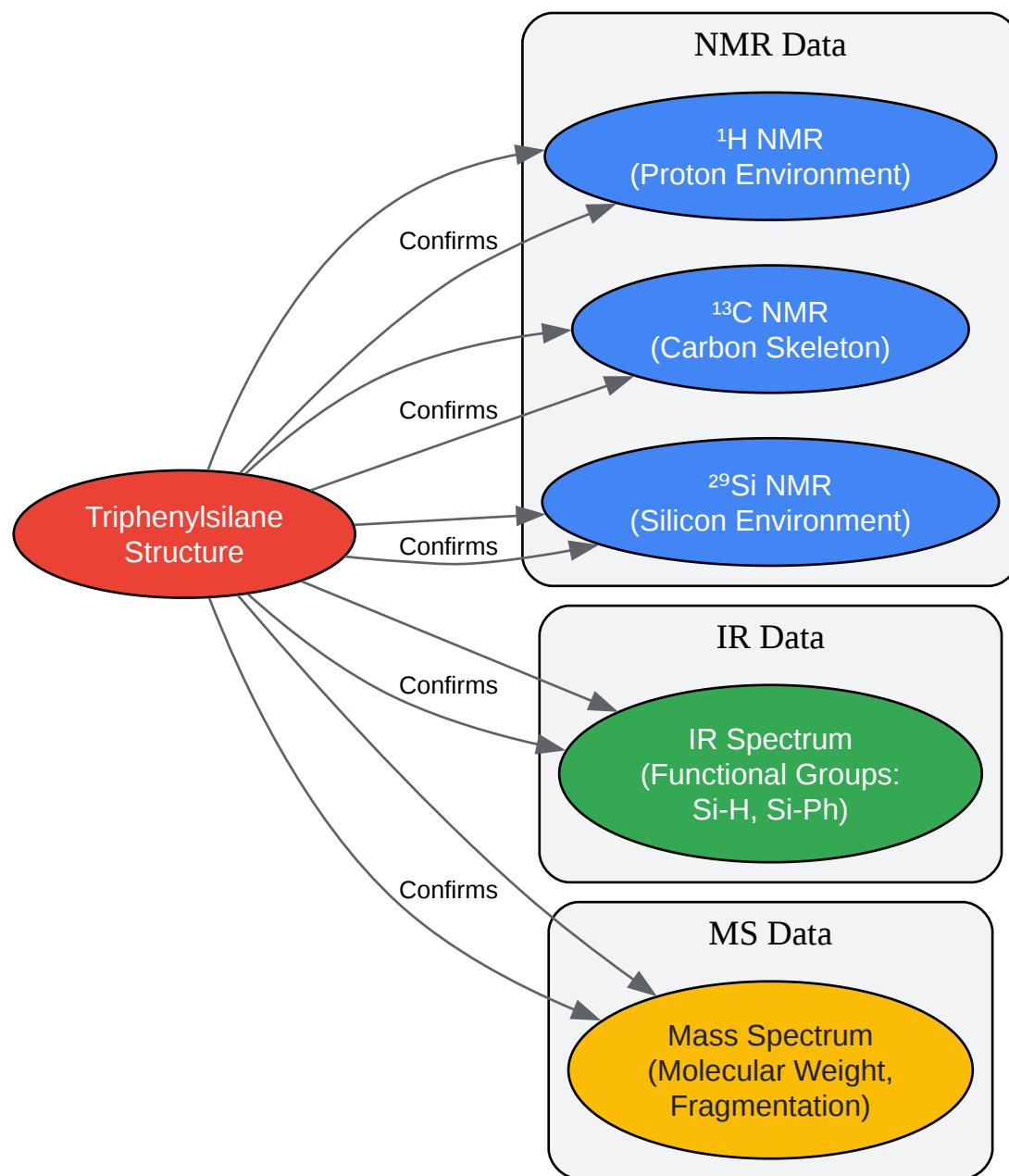
- Mass Spectrometer: A mass spectrometer equipped with an EI source.
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Mass Range: m/z 50-500.
- Introduction Method: Direct insertion probe or gas chromatography (GC) inlet.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the different techniques for the structural elucidation of **triphenylsilane**.

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Caption: Experimental workflow for spectroscopic analysis of **triphenylsilane**.



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Caption: Logical relationship of spectroscopic data for structural elucidation.

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References

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